N-[(2,4-dimethoxyphenyl)methyl]-4-methoxyaniline
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Overview
Description
N-[(2,4-dimethoxyphenyl)methyl]-4-methoxyaniline is a complex organic compound characterized by its multiple methoxy groups and an aniline moiety
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis typically begins with 2,4-dimethoxybenzaldehyde and 4-methoxyaniline.
Reaction Steps: The reaction involves a reductive amination process where the aldehyde group of 2,4-dimethoxybenzaldehyde is first converted to an amine group, followed by the formation of the final compound through a nucleophilic substitution reaction.
Conditions: The reaction is usually carried out in the presence of a reducing agent such as sodium cyanoborohydride and a suitable solvent like ethanol.
Industrial Production Methods:
Scale-Up: The synthesis can be scaled up using continuous flow reactors to enhance efficiency and yield.
Purification: The product is purified using techniques such as recrystallization or column chromatography to achieve high purity levels.
Types of Reactions:
Oxidation: The compound can undergo oxidation to form quinones or other oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of reduced analogs.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the methoxy and aniline groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromyl chloride.
Reduction: Reducing agents like lithium aluminum hydride and sodium borohydride are often used.
Substitution: Typical reagents include halogenating agents (e.g., bromine) and nucleophiles (e.g., sodium methoxide).
Major Products Formed:
Oxidation Products: Quinones and other oxidized derivatives.
Reduction Products: Reduced analogs with different functional groups.
Substitution Products: Halogenated or alkylated derivatives.
Scientific Research Applications
Chemistry: The compound is used as a building block in organic synthesis, particularly in the development of new pharmaceuticals and agrochemicals. Biology: It serves as a probe in biological studies to understand cellular processes and interactions. Medicine: Industry: The compound is used in the manufacture of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism by which N-[(2,4-dimethoxyphenyl)methyl]-4-methoxyaniline exerts its effects involves interactions with specific molecular targets and pathways. The methoxy groups enhance its solubility and reactivity, while the aniline moiety can participate in hydrogen bonding and other interactions.
Molecular Targets and Pathways:
Enzyme Inhibition: The compound may inhibit certain enzymes, affecting metabolic pathways.
Receptor Binding: It can bind to specific receptors, modulating their activity.
Comparison with Similar Compounds
2-Methoxyaniline: Similar structure but lacks the additional methoxy group on the benzene ring.
4-Methoxyaniline: Similar to the target compound but with a different position of the methoxy group.
N-[(2,4-dimethoxyphenyl)methyl]-2-methoxyaniline: Similar structure with a different position of the aniline group.
Uniqueness: N-[(2,4-dimethoxyphenyl)methyl]-4-methoxyaniline is unique due to its specific arrangement of methoxy groups, which influences its chemical reactivity and biological activity.
This comprehensive overview highlights the importance of this compound in various scientific and industrial applications. Its unique structure and reactivity make it a valuable compound for research and development.
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Properties
Molecular Formula |
C16H19NO3 |
---|---|
Molecular Weight |
273.33 g/mol |
IUPAC Name |
N-[(2,4-dimethoxyphenyl)methyl]-4-methoxyaniline |
InChI |
InChI=1S/C16H19NO3/c1-18-14-8-5-13(6-9-14)17-11-12-4-7-15(19-2)10-16(12)20-3/h4-10,17H,11H2,1-3H3 |
InChI Key |
IGKFLMOEJXGHOQ-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)NCC2=C(C=C(C=C2)OC)OC |
Origin of Product |
United States |
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